(E)-methyl (4-(N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate
Description
(E)-methyl (4-(N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate is a synthetic small molecule featuring a piperidine core substituted with a furan-2-yl acryloyl group, a sulfamoyl linker, and a carbamate ester. Its structure combines multiple pharmacophoric elements:
- Piperidine ring: A common scaffold in bioactive molecules, often associated with central nervous system (CNS) activity or opioid receptor modulation .
- Furan-2-yl acryloyl group: The α,β-unsaturated ketone (acryloyl) conjugated with a furan heterocycle may confer electrophilic reactivity or influence metabolic stability .
Properties
IUPAC Name |
methyl N-[4-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methylsulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-29-21(26)23-17-4-7-19(8-5-17)31(27,28)22-15-16-10-12-24(13-11-16)20(25)9-6-18-3-2-14-30-18/h2-9,14,16,22H,10-13,15H2,1H3,(H,23,26)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPQASZXFHHJJI-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl (4-(N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C20H22N4O4S
- Molecular Weight : 398.48 g/mol
The compound features a furan ring, piperidine moiety, and a sulfamoyl group, which contribute to its biological interactions.
The biological activity of this compound is believed to involve several mechanisms:
- Protein-Ligand Interactions : The compound can form hydrogen bonds and π-π interactions with proteins, affecting their function. The furan and piperidine rings interact with aromatic amino acids, while the sulfamoyl group enhances binding affinity to target proteins.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or bacterial infections .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis .
Anticancer Properties
Studies have demonstrated that this compound possesses anticancer activity by inducing apoptosis in cancer cells. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : The compound can induce G1 phase arrest in cancer cells, leading to reduced cell division.
- Apoptosis Induction : It activates caspases involved in the apoptotic pathway, promoting programmed cell death.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 420.49 g/mol. The structure includes several functional groups that enhance its biological activity:
- Furan ring : Known for its role in various biological processes and potential as an anticancer agent.
- Piperidine : A common scaffold in drug design, often associated with central nervous system activity.
- Sulfamoyl group : Implicated in antibacterial and anti-inflammatory properties.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the furan ring has been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that derivatives of furan can effectively target cancer cells while sparing normal cells, making them suitable candidates for further development in oncology.
Anti-inflammatory Properties
The sulfamoyl group is known for its anti-inflammatory effects. Compounds containing this moiety can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential therapeutic agents for inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Effects
Given the piperidine structure, there is potential for this compound to exhibit neuroprotective effects. Similar compounds have been studied for their ability to mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Case Studies
Several studies have explored compounds structurally related to (E)-methyl (4-(N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with piperidine-based controlled substances and acryloyl/furan-containing analogs. Key comparisons are outlined below:
Structural and Functional Group Analysis
Pharmacokinetic and Pharmacodynamic Insights
- Metabolic Stability : The carbamate group may resist hydrolysis better than the acrylamide (ce) or carboxamide (cg) groups, extending half-life .
- Receptor Binding: Unlike phenethyl-substituted fentanyl analogs (cd, ce, cf, cg), the absence of a phenethyl group in the target compound suggests divergent receptor interactions, possibly favoring non-opioid targets (e.g., kinases or proteases).
Research Findings
- Sulfamoyl vs.
- Furan vs. Fluorophenyl : Furan rings are metabolically vulnerable to oxidation, which may shorten the duration of action compared to fluorophenyl groups (ce, cg) .
- Carbamate vs. Acrylamide : Carbamates generally show slower hydrolysis rates than acrylamides, suggesting the target compound could have a prolonged in vivo effect compared to ce .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
